
(3-(5-Bromofuran-2-yl)phenyl)methanol
Overview
Description
(3-(5-Bromofuran-2-yl)phenyl)methanol is a useful research compound. Its molecular formula is C11H9BrO2 and its molecular weight is 253.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research indicates that (3-(5-Bromofuran-2-yl)phenyl)methanol exhibits significant antimicrobial properties.
Pathogen | Activity |
---|---|
Staphylococcus aureus | Inhibitory effects observed |
Bacillus subtilis | Effective against Gram-positive bacteria |
Candida albicans | Antifungal activity demonstrated |
A study conducted by Hassan et al. (2023) showed a marked reduction in bacterial load when exposed to this compound, suggesting its potential as an antimicrobial agent.
Anticancer Properties
The compound has been investigated for its anticancer properties, demonstrating efficacy in various cancer cell lines.
Cell Line | Effect |
---|---|
HeLa (Cervical Cancer) | Induction of apoptosis |
MCF-7 (Breast Cancer) | Reduction in cell viability |
In vitro assays revealed that treatment with this compound led to increased apoptosis markers and disrupted cell cycle progression.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation.
Inflammatory Marker | Effect |
---|---|
TNF-α | Inhibition of production |
IL-6 | Decreased levels |
Studies indicated that this compound significantly reduced paw edema in rat models induced by carrageenan, highlighting its therapeutic potential in inflammatory conditions.
Comparative Analysis with Related Compounds
The unique structure of this compound sets it apart from similar compounds:
Compound Name | Structure Features | Notable Activities |
---|---|---|
2-Furylmethanol | Lacks phenyl group | Moderate antimicrobial activity |
4-(2-Furyl)phenyl ketone | Contains a ketone group | Enhanced cytotoxicity |
4-(2-Furyl)phenyl aldehyde | Contains an aldehyde group | Potentially higher reactivity |
Antimicrobial Study
A study by Hassan et al. (2023) evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial load in treated samples compared to controls.
Anticancer Research
Recent research outlined the effects of this compound on cancer cell lines, demonstrating that treatment led to increased apoptosis markers and disrupted cell cycle progression, indicating its potential as an anticancer therapeutic.
Inflammation Model
An investigation into the anti-inflammatory effects highlighted that this compound significantly reduced paw edema in rat models induced by carrageenan, showcasing its therapeutic potential in inflammatory conditions.
Chemical Reactions Analysis
Cross-Coupling Reactions at the Bromofuran Moiety
The bromine atom at the 5-position of the furan ring serves as a key site for metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
Reacting with aryl/heteroaryl boronic acids under palladium catalysis replaces the bromine with aromatic groups. For example:
Conditions : Toluene/water (3:1), 80°C, 12 h .
Yield : 70–85% (analogous to bromofuran derivatives) .
Ullmann Coupling
Copper-mediated coupling with amines introduces amino groups at the furan’s 5-position:
Conditions : DMF, 100°C, 24 h .
Transformations of the Hydroxymethyl Group
The primary alcohol on the phenyl ring undergoes typical alcohol reactions.
Oxidation to Carboxylic Acid
Strong oxidizing agents convert the alcohol to a carboxylic acid:
Conditions : Aqueous HSO, reflux, 6 h .
Yield : ~78% (based on analogous furan oxidation) .
Esterification
Reaction with acyl chlorides forms esters:
Conditions : Dichloromethane, 0°C to RT, 2 h .
Yield : 85–92% (similar to furfuryl alcohol esterification) .
Dual Functionalization Reactions
Simultaneous modification of both reactive sites enables complex derivatization.
Example :
-
Suzuki coupling at the bromofuran with 4-methoxyphenylboronic acid.
-
Oxidation of the hydroxymethyl group to a ketone.
Nucleophilic Substitution at the Furan Ring
The electron-deficient bromofuran can undergo nucleophilic aromatic substitution (NAS) under specific conditions.
Reaction with Thiols :
Conditions : 100°C, 8 h .
Yield : 65–75% (based on triazole-thiol alkylation) .
Mechanistic Insights
-
Cross-Coupling : Palladium coordinates with the C–Br bond, facilitating transmetallation with boronic acids .
-
Oxidation : Mn(VII) in KMnO abstracts hydrogen from the alcohol, forming a ketone intermediate before further oxidation .
-
Esterification : Nucleophilic acyl substitution at the hydroxyl oxygen .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (3-(5-Bromofuran-2-yl)phenyl)methanol?
Answer: The compound can be synthesized via halogenation and substitution reactions. A common approach involves:
- Step 1: Bromination of a furan precursor (e.g., 5-methylfuran-2-yl derivatives) using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the furan ring.
- Step 2: Coupling the brominated furan with a substituted benzyl alcohol derivative. For example, NaH in THF can facilitate nucleophilic substitution or sigmatropic rearrangements, as seen in analogous benzofuran syntheses .
- Step 3: Purification via column chromatography, followed by structural confirmation using NMR and mass spectrometry.
Key Reagents/Conditions:
- Halogenation: Br₂, NBS, or CuBr₂ in DMF.
- Coupling: NaH/THF at 0°C for controlled reactivity .
Q. How can the molecular structure of this compound be confirmed?
Answer: Structural elucidation requires a combination of techniques:
- NMR Spectroscopy:
- ¹H NMR identifies protons on the aromatic rings (δ 6.5–7.5 ppm) and the hydroxymethyl group (δ 4.5–5.0 ppm).
- ¹³C NMR confirms the brominated furan (C-Br at ~110 ppm) and the benzyl alcohol moiety.
- X-ray Crystallography: Resolves bond lengths/angles, particularly the spatial arrangement of the bromofuran and phenylmethanol groups. A related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone, was structurally resolved this way .
- Mass Spectrometry: ESI-MS or HRMS validates the molecular formula (e.g., [M+H]⁺ peak at m/z 267.0 for C₁₁H₁₀BrO₂).
Q. What safety protocols are recommended for handling this compound?
Answer:
- PPE: Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation: Use a fume hood due to potential volatility.
- Waste Disposal: Segregate halogenated waste and consult institutional guidelines for brominated organics.
- Emergency Measures: Immediate washing with water for skin exposure; seek medical attention if inhaled .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of this compound?
Answer:
- Sigmatropic Rearrangement: Analogous syntheses (e.g., benzofuran derivatives) proceed via [3,3]-sigmatropic rearrangements, where intermediates reorganize to stabilize electron-deficient regions .
- Electrophilic Aromatic Substitution: Bromine incorporation on the furan ring follows an electrophilic pathway, directed by electron-rich positions.
- DFT Insights: Computational studies predict activation energies for key steps, such as the transition state of the furan-phenyl coupling .
Q. How do electronic properties influence its reactivity?
Answer:
- HOMO-LUMO Analysis: The bromine atom lowers the LUMO energy, enhancing electrophilicity at the furan ring.
- Hydrogen Bonding: The hydroxymethyl group (-CH₂OH) acts as a hydrogen-bond donor, affecting solubility and interaction with polar solvents.
- DFT Calculations: Reveal charge distribution, with bromine creating a partial positive charge on the furan, making it susceptible to nucleophilic attack .
Q. What is the compound’s potential in pharmacological research?
Answer:
- Antimycobacterial Activity: Structural analogs (e.g., brominated triazoles) show MIC values as low as 1.56 µg/mL against Mycobacterium tuberculosis .
- Molecular Docking: The bromofuran moiety may bind to enzymatic active sites (e.g., DprE1 in TB), disrupting cell wall synthesis .
- Bioavailability: LogP calculations (~2.5) suggest moderate lipophilicity, suitable for membrane penetration .
Q. How to resolve contradictions in synthetic yields or spectral data?
Answer:
- Yield Optimization: Vary reaction time/temperature; e.g., extended reflux improves coupling efficiency in THF .
- Spectral Discrepancies: Compare with structurally validated analogs. For example, conflicting NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) .
- Reproducibility: Standardize reagent purity (e.g., NaH dispersion quality) and moisture control .
Properties
CAS No. |
89929-92-0 |
---|---|
Molecular Formula |
C11H9BrO2 |
Molecular Weight |
253.09 g/mol |
IUPAC Name |
[3-(5-bromofuran-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H9BrO2/c12-11-5-4-10(14-11)9-3-1-2-8(6-9)7-13/h1-6,13H,7H2 |
InChI Key |
BQDAYWLFSCDXTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(O2)Br)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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